5-Phenyl-o-anisidine
Description
Nomenclature and Structural Representation of 5-Phenyl-o-anisidine
A precise understanding of a chemical compound begins with its nomenclature and structural identity. These formal conventions provide a universal language for scientists to communicate specific molecular information.
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-methoxy-5-phenylaniline . nih.govfishersci.ca However, it is frequently referred to by several common synonyms in chemical literature and commercial catalogs. These names often highlight different structural aspects of the molecule.
| Name Type | Name |
| Common Name | This compound |
| IUPAC Name | 2-methoxy-5-phenylaniline |
| Synonym | 3-amino-4-methoxybiphenyl |
| Synonym | 2-Amino-4-phenylanisole |
| Synonym | 4-Methoxy[1,1'-biphenyl]-3-amine |
| Synonym | 5-phenyl-2-anisidine |
This table presents the various names used to identify this compound.
The elemental composition of this compound is described by its molecular formula, and its mass is given by its molecular weight. These are fundamental properties for stoichiometric calculations and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃NO | nih.govprotheragen.aisynquestlabs.comscbt.com |
| Molecular Weight | 199.25 g/mol | nih.govprotheragen.aisynquestlabs.comscbt.com |
| CAS Number | 39811-17-1 | nih.gov |
This table details the molecular formula, molecular weight, and CAS registry number for this compound.
The chemical structure of this compound consists of a biphenyl (B1667301) system, which is two benzene (B151609) rings linked together. One of these rings is substituted with both an amino (-NH₂) group and a methoxy (B1213986) (-OCH₃) group. The "o-anisidine" part of the common name indicates that the methoxy group is ortho (at position 2) to the amino group (at position 1) on the same benzene ring. The "5-Phenyl" designation indicates that the second phenyl ring is attached at position 5 of this substituted ring.
Isomerism is an important concept for this compound. Positional isomers, which have the same molecular formula but different arrangements of substituent groups on the aromatic rings, include:
4-Methoxy-3-phenylaniline : Here, the amino and methoxy groups are in a meta arrangement on one ring. nih.gov
4'-Methoxy-[1,1'-biphenyl]-3-amine : In this isomer, the methoxy group is on the second phenyl ring. nih.gov
These structural differences lead to distinct chemical and physical properties for each isomer, influencing their reactivity and potential applications. The specific arrangement in this compound is crucial for its role in targeted chemical syntheses.
Historical Context and Significance in Organic Chemistry
While a detailed historical timeline for the first synthesis of this compound is not extensively documented in readily available literature, the significance of its parent structures, anisidine and biphenyl, is well-established. Anisidines, in general, are important intermediates in the dye industry and in the synthesis of pharmaceuticals. nih.gov The preparation of o-anisidine (B45086) and p-anisidine (B42471) often involves the reduction of the corresponding nitroanisole precursors. nih.govgoogle.com The introduction of a phenyl group to create a biphenyl structure adds complexity and opens up new synthetic possibilities. The development of cross-coupling reactions, such as the Suzuki coupling, has made the synthesis of substituted biphenyls like this compound more accessible, solidifying its role as a valuable building block in modern organic chemistry.
Current Research Landscape and Emerging Trends Pertaining to this compound
Contemporary research on this compound focuses primarily on its application in medicinal chemistry and materials science. A significant area of investigation is its use as a precursor for the synthesis of heterocyclic compounds. Specifically, it has been used to create a series of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines. sigmaaldrich.comchemicalbook.comchemsrc.com These molecules are being studied as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the survival of pathogens like Pneumocystis carinii and Toxoplasma gondii. chemsrc.com
Another emerging trend is the use of this compound as a monomer for the creation of polyanilines. sigmaaldrich.comchemicalbook.com Polyanilines are a class of conductive polymers with potential applications in electronics, sensors, and anti-corrosion coatings. The specific substitutions on the aniline (B41778) monomer can tune the properties of the resulting polymer. Furthermore, advanced analytical studies, including X-ray diffraction and Density Functional Theory (DFT), have been conducted to understand the solid-state structure and electronic properties of this compound, providing a deeper insight into its reactivity and behavior. sigmaaldrich.comchemicalbook.com
Significance of this compound as a Building Block in Advanced Chemical Syntheses
The utility of this compound as a chemical building block stems from the reactivity of its functional groups. The amino group can be readily diazotized or acylated, while the aromatic rings can undergo further electrophilic substitution, allowing for the construction of more elaborate molecules.
Its most prominent role is as a key intermediate. For instance, it is a crucial precursor in the multi-step synthesis of the acaricide (a pesticide that kills mites and ticks) known as bifenazate (B1666992). guidechem.com The synthesis involves transforming this compound into a hydrazide derivative. guidechem.com It is also a foundational component for synthesizing the aforementioned pyrido[2,3-d]pyrimidine-based enzyme inhibitors, highlighting its importance in the development of potential therapeutic agents. protheragen.aisigmaaldrich.comchemicalbook.com The bifunctional and pre-organized biphenyl structure makes it an efficient starting material for creating complex target molecules with specific three-dimensional architectures.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYBRSLINXBXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192880 | |
| Record name | 5-Phenyl-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39811-17-1 | |
| Record name | 4-Methoxy[1,1′-biphenyl]-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39811-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-o-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039811171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PHENYL-O-ANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLC6AV3B78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Spectroscopic and Structural Characterization of 5 Phenyl O Anisidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive tool for probing the chemical environment of atomic nuclei, offering precise information on the structure and connectivity of molecules. For 5-Phenyl-o-anisidine and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming their molecular structures.
¹H NMR Spectral Analysis of this compound and its Synthetic Intermediates
In the context of synthetic intermediates, such as 4-Amino-N-(3-methoxyphenyl)butanamide, detailed ¹H NMR data is available. acs.org In this precursor, the aromatic protons of the m-anisidine (B1676023) moiety appear at chemical shifts of 7.32 (s, 1H), 7.15 (t, J = 8.1 Hz, 1H), 7.01 (d, J = 7.7 Hz, 1H), and 6.61 (dd, J = 8.3, 2.5 Hz, 1H) ppm. acs.org The methoxy (B1213986) group protons resonate as a singlet at 3.74 ppm. acs.org This data is crucial for confirming the successful synthesis of precursors leading to more complex derivatives.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, spectral data is available from public databases. nih.gov While specific peak assignments are not detailed in the available summary, comparison with related compounds like o-anisidine (B45086) and substituted biphenyls allows for a general interpretation. The carbon attached to the methoxy group would be expected in the downfield aromatic region, influenced by the oxygen's electronegativity. Aromatic carbons in the two rings will produce a series of signals in the 110-160 ppm range.
For a synthetic intermediate, 4-Amino-N-(3-methoxyphenyl)butanamide, the ¹³C NMR spectrum shows distinct peaks at 171.8, 160.0, 139.7, 129.5, 112.0, 109.5, 105.7, 55.2, 41.4, 35.3, and 28.6 ppm. acs.org The peak at 55.2 ppm is characteristic of the methoxy carbon, while the peaks in the range of 105-160 ppm correspond to the aromatic carbons. acs.org
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |
| 4-Amino-N-(3-methoxyphenyl)butanamide | Aromatic: 7.32 (s), 7.15 (t), 7.01 (d), 6.61 (dd); Methoxy: 3.74 (s); Alkyl chain: 2.76 (t), 2.41 (t), 1.81 (p), 1.66 (s) | 171.8, 160.0, 139.7, 129.5, 112.0, 109.5, 105.7, 55.2, 41.4, 35.3, 28.6 | acs.org |
| o-Anisidine | Aromatic: ~6.6-6.8; Methoxy: ~3.7-3.8 | Data not specified in provided context | chemicalbook.comnih.gov |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy probe the vibrational transitions of molecules, providing valuable information about the presence of specific functional groups.
Vibrational Band Assignments for this compound
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum for the monomer is not detailed, analysis of related compounds provides a basis for assignment. For instance, the N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. leibniz-fli.de Aromatic C-H stretching vibrations are observed between 3000 and 3100 cm⁻¹. leibniz-fli.de The C-O stretching of the methoxy group and C=C stretching of the aromatic rings would also be present.
FTIR Studies in Poly(o-anisidine) and its Nanocomposites
FTIR spectroscopy is extensively used to characterize the structure of poly(o-anisidine) (POA) and its nanocomposites. bohrium.commdpi.com The FTIR spectrum of pure POA shows characteristic peaks for N-H stretching around 3444 cm⁻¹. electrochemsci.org The bands corresponding to the C=C stretching vibrations of the quinoid and benzenoid rings are observed in the 1450-1600 cm⁻¹ region, which is indicative of the conductive emeraldine (B8112657) form of the polymer. mdpi.comnih.govsemanticscholar.org The presence of a methoxy group is confirmed by bands around 1260 cm⁻¹ and 1120 cm⁻¹. jocpr.com
In POA nanocomposites, such as those with BaSO₄, FTIR analysis reveals interactions between the polymer matrix and the nanofiller. bohrium.commdpi.com For example, a peak appearing at 2116 cm⁻¹ in a POA/BaSO₄ nanocomposite suggests an interaction between the BaSO₄ nanoparticles and the polymer. mdpi.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Poly(o-anisidine) | Reference |
| N-H Stretching | ~3444 | electrochemsci.org |
| C-H Stretching (aromatic) | ~3000-3100 | leibniz-fli.de |
| C=C Stretching (Quinoid & Benzenoid) | 1450-1600 | mdpi.comnih.govsemanticscholar.org |
| C-O Stretching (Methoxy) | ~1260, ~1120 | jocpr.com |
Analysis of Functional Group Interactions and Chemical Composition
The chemical structure and functional group interactions of this compound and its polymer, poly(o-anisidine) (POA), are primarily elucidated using Fourier-transform Infrared (FTIR) spectroscopy. This technique identifies the characteristic vibrational modes of the bonds within a molecule, providing a molecular fingerprint. thermofisher.com
In the polymeric form, poly(o-anisidine), several key vibrational bands are observed. The N-H stretching vibration is typically seen around 3379-3444.6 cm⁻¹. electrochemsci.orgmdpi.com The aromatic C=C stretching modes of the benzenoid ring are found at approximately 1514 cm⁻¹ and 1469 cm⁻¹, while the C=C stretching of the quinoid ring appears at a higher wavenumber, around 1591 cm⁻¹. mdpi.comjmaterenvironsci.com The presence of the methoxy group (-OCH₃), a defining feature of o-anisidine derivatives, is confirmed by stretching vibrations at 1206 cm⁻¹ and 1032 cm⁻¹. mdpi.com Furthermore, bands corresponding to the aromatic amine (C-N) and ether (C-O-C) linkages are observed around 1305 cm⁻¹ and 1026 cm⁻¹, respectively. jmaterenvironsci.com
When POA is integrated into nanocomposites, such as with BaSO₄, FTIR analysis reveals interactions between the polymer matrix and the filler material, indicated by shifts in the characteristic peaks. mdpi.combohrium.com These analyses confirm the successful polymerization and incorporation of the monomer units into the polymer backbone.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group/Structure |
| N-H Stretching | 3379 - 3444.6 | Amine Group |
| C=C Stretching | 1591 | Quinoid Ring |
| C=C Stretching | 1469 - 1514 | Benzenoid Ring |
| C-N Stretching | 1305 | Aromatic Amine |
| C-O Stretching | 1206, 1259 | Methoxy Group, Aromatic Ether |
| C-O-C Stretching | 1026 | Ether Linkage |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are functional groups that absorb light, such as those containing pi-electrons (π) and heteroatoms with non-bonding electrons (n). libretexts.org
The UV-Vis absorption spectrum of this compound and related compounds is governed by electronic transitions within its aromatic structure. The most common transitions for such molecules are π → π* and n → π*. libretexts.orgslideshare.net
π → π Transitions:* These occur in molecules with conjugated π-systems, like the phenyl and aniline (B41778) rings in this compound. These transitions are typically high-energy and result in strong absorption bands. For instance, an absorption peak observed around 273 nm in poly(o-anisidine) is attributed to the π → π* transition of the aromatic C=C bonds. mdpi.com
n → π Transitions:* This transition involves promoting a non-bonding electron (from the nitrogen of the amine group or the oxygen of the methoxy group) to an antibonding π* orbital. These transitions are of lower energy and intensity compared to π → π* transitions. The absorption band related to the n-π* transition of the aromatic C=N structure also contributes to the peak around 273 nm in the polymer. mdpi.com
These electronic transitions provide insight into the molecular orbital energy levels of the compound. libretexts.org
The optical properties of poly(o-anisidine) (POA) and its nanocomposites are well-characterized by UV-Vis spectroscopy. Pure POA and its copolymers typically exhibit two main absorption bands that are characteristic of polyanilines. tandfonline.comresearchgate.net
One band, appearing in the UV region (around 273-322 nm), is assigned to the π-π* electronic transition within the benzenoid rings. mdpi.comresearchgate.net A second band, which appears in the visible region (around 561-826 nm), corresponds to the exciton (B1674681) transition from the benzenoid to the quinoid rings. researchgate.nettandfonline.com The position of this second band is sensitive to the oxidation state of the polymer; for the conducting emeraldine salt phase, this peak is often observed in the 750-820 nm range. tandfonline.comtandfonline.com
In nanocomposites, such as POA/BaSO₄, the interaction with the nanofiller can alter the absorption behavior. Studies show that the absorption of the composites can be significantly different from the pure polymer, indicating electronic interactions between the POA matrix and the BaSO₄ nanoparticles. mdpi.combohrium.com
| Material | Absorption Peak 1 (nm) | Transition | Absorption Peak 2 (nm) | Transition |
| Poly(o-anisidine) | ~273 - 322 | π → π | ~560 - 826 | Benzenoid → Quinoid (Exciton) |
| POA-co-POT¹ (in H₂SO₄) | ~410 - 426 (shoulder) | Polaron Band | ~802 - 816 | Exciton Transition |
| POA/BaSO₄ Composite | ~273 | π → π and n → π* | Modified from pure POA | Interaction with nanofiller |
¹POA-co-POT: Copolymer of o-anisidine and o-toluidine (B26562). tandfonline.com
The electronic and optical properties of conjugated polymers like poly(o-anisidine) are intrinsically linked to the degree of π-conjugation along the polymer backbone. arkat-usa.org Extending the conjugation in a molecule generally results in a bathochromic (red) shift in the absorption maximum (λ_max) and a hyperchromic effect (increased absorption intensity). libretexts.org
In polyaniline derivatives, the electronic properties are influenced by the substituent groups on the aromatic rings. mdpi.com The electron-donating methoxy group (–OCH₃) in poly(o-anisidine) affects the electronic structure and conformation of the polymer chains. mdpi.com The UV-Vis spectrum is a direct probe of these electronic properties. The absorption bands corresponding to the π-π* and exciton transitions are characteristic of the conjugated system. researchgate.net The ability to tune these properties by creating copolymers or doping with various salts demonstrates a direct correlation between the chemical structure, the extent of conjugation, and the resulting electronic behavior observed in the UV-Vis spectrum. tandfonline.comtandfonline.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For molecular analysis, it provides the exact molecular weight and, through the analysis of fragmentation patterns, yields crucial information about the molecule's structure. libretexts.org
This compound has a chemical formula of C₁₃H₁₃NO and a molecular weight of approximately 199.25 g/mol . nist.govnih.gov In mass spectrometry, this compound will produce a molecular ion peak (M⁺) corresponding to this mass.
The fragmentation of this compound under electron impact ionization is expected to follow patterns typical for aromatic amines and ethers. libretexts.org While a detailed, publicly available fragmentation spectrum is not provided in the search results, the fragmentation can be predicted based on the functional groups present:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine group is a common pathway for amines. libretexts.org
Loss of Methyl Group: A fragment corresponding to the loss of a methyl radical (•CH₃, mass 15) from the methoxy group is expected, leading to a peak at m/z ≈ 184.
Loss of CO: Subsequent loss of carbon monoxide (CO, mass 28) from ether fragments can occur.
Aniline-type Fragments: The presence of the aniline substructure may lead to characteristic fragments, such as the aniline ion (C₆H₅NH₂⁺) at m/z 93 or related ions. acs.org
Biphenyl-type Fragments: Cleavage can also lead to fragments representing the biphenyl (B1667301) core.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z), typically to four or more decimal places. bioanalysis-zone.comthermofisher.com This precision allows for the determination of a compound's elemental formula, as it can distinguish between molecules with the same nominal mass but different chemical formulas (isobars). bioanalysis-zone.com
For this compound (2-methoxy-5-phenylaniline), the exact mass, which is the calculated monoisotopic mass, is a key parameter for its definitive identification. The computed exact mass for this compound is 199.099714038 Da. nih.gov This level of precision is instrumental in distinguishing it from other potential isomers or compounds with similar masses in complex mixtures.
Advanced mass spectrometry techniques can also provide information on the three-dimensional shape of an ion in the gas phase through methods like ion mobility spectrometry, which measures the collision cross-section (CCS). Predicted CCS values for various adducts of this compound have been calculated, offering further structural insights.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 200.10700 | 143.5 |
| [M+Na]⁺ | 222.08894 | 158.5 |
| [M+NH₄]⁺ | 217.13354 | 153.2 |
| [M+K]⁺ | 238.06288 | 150.5 |
| [M-H]⁻ | 198.09244 | 149.5 |
| [M+Na-2H]⁻ | 220.07439 | 154.0 |
| [M]⁺ | 199.09917 | 147.5 |
| [M]⁻ | 199.10027 | 147.5 |
| Data sourced from PubChemLite. uni.lu |
X-ray Diffraction (XRD) Studies
X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It provides information on the arrangement of atoms within a crystal lattice, the degree of crystallinity, and the size of crystalline domains.
The crystal structure of this compound (2-methoxy-5-phenylaniline) has been characterized by single-crystal X-ray diffraction. core.ac.uk These studies reveal detailed information about the molecular arrangement in the solid state. The analysis was performed at two different temperatures, showing the stability of the crystal packing. core.ac.uk
A notable feature of the this compound crystal structure is the presence of three independent molecules in the asymmetric unit of the orthorhombic crystal system. core.ac.uk One of these molecules is nearly planar, while in the other two, the phenyl rings are significantly rotated relative to each other. core.ac.uk The dihedral angle between the phenyl rings is a key structural parameter, with values of -23.5(4)°, 28.6(4)°, and 3.7(4)° for the three independent molecules at room temperature. core.ac.uk This variation highlights the influence of the crystalline environment on the molecular conformation. core.ac.uk The crystal structure is further stabilized by hydrogen bonding, which arranges the molecules into dimers or columns. core.ac.uk
Table 2: Crystallographic Data for this compound
| Parameter | Value at 293(2) K | Value at 120(2) K |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 5.9900(2) | 5.8337(9) |
| b (Å) | 20.4873(6) | 20.4428(31) |
| c (Å) | 26.3727(8) | 26.0773(40) |
| Z | 12 | 12 |
| R-factor | 0.0868 | 0.0669 |
| Data sourced from a 2007 study on the X-ray diffraction and DFT of 2-Methoxy-5-phenylaniline. core.ac.uk |
Poly(o-anisidine) (POA), a derivative of polyaniline, exhibits a semi-crystalline nature when synthesized via certain methods. core.ac.uksigmaaldrich.com X-ray diffraction patterns of POA layers have revealed the presence of crystalline domains embedded within an amorphous matrix. core.ac.uksigmaaldrich.comwaters.com This semi-crystalline structure is crucial as it influences the material's electrical conductivity and other physical properties.
The XRD patterns of POA typically show broad peaks, which are characteristic of the polymeric nature of the material but also indicate a degree of ordered structure. core.ac.uksigmaaldrich.com The presence of these crystalline regions within the otherwise amorphous polymer is a significant finding, as many plasma polymerization techniques typically yield amorphous polymer layers. sigmaaldrich.com The interchain separation length, which can be calculated from XRD data, is an indicator of the conductive character of the polymer. core.ac.uksigmaaldrich.com
The incorporation of nanoparticles into a poly(o-anisidine) matrix can significantly alter its crystallinity. XRD is a key technique for characterizing these changes. For instance, in poly(o-anisidine)-silver (POA/Ag) nanocomposites, the XRD patterns show broadening sharp peaks, which indicate that the synthesized nanocomposite is nanocrystalline. nih.gov The patterns reveal the semi-crystalline nature of the poly(o-anisidine) and the face-centered cubic structure of the embedded silver nanoparticles. uc.pt
Advanced Microscopic Techniques for Morphological Analysis
Microscopic techniques are essential for visualizing the surface topography and morphology of materials at the micro and nanoscale.
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology of polymer structures. SEM analysis of poly(o-anisidine) (POA) and its composites has revealed a variety of surface features depending on the synthesis method and composition.
SEM images of pure poly(o-anisidine) have shown different morphologies. In some preparations, the POA layers are observed to be flat with no distinct surface structures. core.ac.ukwaters.com In other cases, particularly when prepared by mechanochemical methods, the morphology is described as resembling crushed rock. mdpi.com
When POA is synthesized as a nanocomposite, its morphology can change dramatically. For example, POA-Ag nanocomposites have been observed to form fine, slightly agglomerated, wafer-like structures. nih.gov In the case of poly(o-anisidine)/montmorillonite (MMT) clay nanocomposites, SEM is used to assess the compactness and the homogeneous distribution of the MMT clay within the POA matrix. mdpi.com These morphological details are crucial for understanding the physical and chemical properties of the resulting materials.
Transmission Electron Microscopy (TEM) for Nanostructure Elucidation
Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution, two-dimensional images of a sample's internal structure by passing a beam of electrons through an ultrathin specimen. In the study of this compound derivatives, particularly polymers like poly(o-anisidine) (PoA) and its copolymers, TEM is instrumental in elucidating the size, shape, and distribution of resulting nanostructures. researchgate.netju.edu.jo
Research into conducting polymers has utilized TEM to visualize the morphology of newly synthesized materials. For instance, in the development of corrosion-resistant coatings, copolymers of o-anisidine have been synthesized to form conducting nanorods. researchgate.netrsc.org TEM analysis was critical in confirming the rod-like nanostructure of poly(o-anisidine-co-o-phenyldiammine) P(oA-co-oPDA). researchgate.net Alongside these copolymer nanorods, poly(o-anisidine) (PoA) conducting nanoparticles were also synthesized and analyzed. researchgate.netrsc.org
Furthermore, TEM has been employed to study nanocomposites where polymers derived from anisidine are combined with inorganic nanoparticles. One study investigated a novel nanocomposite synthesized through the in situ polymerization of p-anisidine (B42471) and aniline with titanium(IV) oxide nanoparticles. ua.es TEM was used to study the morphological properties of these synthesized nanocomposites, revealing how the polymer forms on the surface of the TiO2 nanoparticles. ua.es
The detailed findings from these TEM analyses are crucial for understanding how synthesis parameters influence the final morphology of the nanomaterials, which in turn affects their physical and chemical properties, such as electrical conductivity and performance in applications like anti-corrosion coatings. researchgate.netrsc.org
Table 1: TEM Analysis of Poly(o-anisidine) Derivatives
| Derivative Material | Nanostructure Observed | Key Findings | Reference |
| Poly(o-anisidine-co-o-phenyldiammine) P(oA-co-oPDA) | Nanorods | Confirmed the formation of copolymer conducting nanorods. | researchgate.net |
| Poly(o-anisidine) (PoA) | Nanoparticles | Synthesized as distinct conducting nanoparticles. | researchgate.netrsc.org |
| Poly(p-anisidine)/Aniline with TiO₂ | Nanocomposite | Showed the formation of the polymer on the surface of TiO₂ nanoparticles. | ua.es |
| Poly(o-anisidine) based paint coating | Not specified | Morphology determined for corrosion prevention studies. | ju.edu.jo |
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution type of scanning probe microscopy that provides a three-dimensional topographical map of a sample's surface. pressbooks.pubnih.gov It operates by scanning a sharp tip mounted on a flexible cantilever over the surface, detecting the forces between the tip and the sample to generate an image. nist.govscielo.br This technique is particularly valuable for characterizing the surface morphology of polymer films with nanoscale precision, and it can be used for both conductive and non-conductive materials. pressbooks.pubresearchgate.net
In the context of this compound derivatives, AFM has been used to investigate the surface features of poly(o-anisidine) (POA) layers. In a study comparing POA with polyaniline (PANI) layers generated in a DC glow discharge plasma, AFM was used to analyze the surface morphology. researchgate.netmdpi.com The investigation, which operated in semi-contact mode, revealed significant differences between the two polymers. mdpi.com
The research found that while polyaniline layers exhibited worm-like, interlinked structures on their surface, the poly(o-anisidine) layers were notably flat and smooth, with no discernible surface structures. researchgate.net This finding highlights how the methoxy group in the o-anisidine monomer unit influences the resulting polymer's surface morphology at the nanoscale. Understanding such surface characteristics is essential as they can impact the material's interaction with its environment, its adhesive properties, and its performance in electronic and coating applications. nist.gov The ability of AFM to distinguish between different phases and provide detailed topographical data without requiring sample staining or coating makes it an invaluable tool in polymer science. scielo.br
Table 2: AFM Analysis of Poly(o-anisidine) Surface Morphology
| Material | AFM Operating Mode | Observed Surface Morphology | Key Findings | Reference |
| Poly(o-anisidine) (POA) Polymeric Layers | Semi-contact mode | Flat surfaces with no distinct structures. | The presence of the methoxy group leads to a significantly smoother surface compared to unsubstituted polyaniline. | researchgate.netmdpi.com |
| Polyaniline (PANI) Polymeric Layers (for comparison) | Semi-contact mode | Worm-like interlinked structures. | Provides a baseline to highlight the unique flat morphology of POA. | researchgate.net |
Reactivity and Derivatization of 5 Phenyl O Anisidine
Reactions of the Amine Functionality
The primary amine group is the most reactive site on the 5-Phenyl-o-anisidine molecule, readily participating in a variety of classical reactions for aromatic amines.
Primary aromatic amines like this compound undergo diazotization when treated with nitrous acid (HNO2) at low temperatures (typically 0–5 °C). scribd.com Nitrous acid is unstable and is generated in situ by reacting sodium nitrite (B80452) (NaNO2) with a strong mineral acid such as hydrochloric acid (HCl). aakash.ac.inmasterorganicchemistry.com The reaction converts the primary amino group into a diazonium salt (-N₂⁺X⁻), which is a valuable synthetic intermediate. scribd.com The stability of these aromatic diazonium salts, while limited, is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge over the benzene (B151609) ring through resonance. aakash.ac.in
A specific patented method details the synthesis of the diazonium salt from this compound. google.com The process involves mixing the amine with an aqueous HCl solution, cooling the mixture to between 0 and -5 °C, and then slowly adding an aqueous solution of sodium nitrite. google.com The completion of the reaction yields the diazonium salt system, which can be used immediately in subsequent reactions. aakash.ac.ingoogle.com
Table 1: Reaction Conditions for the Diazotization of this compound google.com
| Parameter | Condition |
|---|---|
| Starting Material | This compound |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |
| Solvent | Water |
| Temperature | 0 to -5 °C |
| Product | 2-Methoxy-5-phenylbenzenediazonium chloride |
| Product m/z | 211 (M+) |
The general mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic amine. masterorganicchemistry.com A series of proton transfers and the final elimination of a water molecule lead to the formation of the stable N≡N triple bond of the diazonium ion. masterorganicchemistry.com
The diazonium salts derived from this compound are key precursors for the synthesis of azo compounds. These reactions, known as diazo coupling, are electrophilic aromatic substitution reactions where the diazonium ion acts as the electrophile. google.com For the reaction to be successful, the diazonium salt is typically reacted with an electron-rich aromatic compound, such as a phenol, an aniline (B41778), or a heterocyclic system. researchgate.netresearchgate.net The electronic nature of both the diazonium salt and the coupling partner significantly affects the reaction outcome. ed.ac.uk
Azo dyes are the most widely used class of synthetic colorants, and their synthesis via diazotization and coupling is a fundamental process. researchgate.netekb.eg Heterocyclic azo dyes, in particular, have gained attention for their superior properties and applications as dyeing agents. researchgate.netnih.gov The general procedure involves adding the cold diazonium salt solution to a solution of the coupling component under specific pH conditions. mdpi.com For instance, coupling with phenols is typically carried out in mildly alkaline conditions, while coupling with aromatic amines is performed in mildly acidic solutions. researchgate.net
While specific examples starting from this compound are not extensively documented in readily available literature, the principles are well-established. The diazonium salt of this compound would be expected to couple with substrates like 2-naphthol, N,N-dimethylaniline, and various heterocyclic compounds to produce a range of brightly colored azo dyes. researchgate.net
The primary amine of this compound can react with aldehydes and ketones to form Schiff bases, a class of compounds characterized by an imine or azomethine group (-C=N-). wikipedia.org This condensation reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org The reaction can be catalyzed by acid or base and is often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). tsijournals.com
Schiff bases are important ligands in coordination chemistry because the imine nitrogen atom has a lone pair of electrons that can be donated to a metal ion. researchgate.net Many Schiff bases act as bidentate or polydentate ligands, forming stable complexes with a variety of transition metals such as Cu(II), Ni(II), Co(II), and Mn(II). tsijournals.comasianpubs.org The synthesis of these metal complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., a metal chloride) in a solvent like ethanol or DMF. asianpubs.orginnovareacademics.in
Research on the closely related o-anisidine (B45086) has shown the successful synthesis of Schiff bases and their subsequent metal complexes. asianpubs.org For example, the Schiff base derived from dehydroacetic acid and o-anisidine forms stable, colored, and non-electrolytic complexes with various metal ions, with spectroscopic data suggesting an octahedral geometry for many of them. asianpubs.org
Table 2: Characterization Data for a Representative Schiff Base Complex Derived from o-Anisidine asianpubs.org
| Complex | Color | Proposed Geometry | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) |
|---|---|---|---|---|
| [Cu(L)₂] (L=Schiff base) | Green | Octahedral | 10.5 | ν(C=N): ~1600, ν(M-N): ~520, ν(M-O): ~460 |
| [Ni(L)₂] | Greenish-Yellow | Octahedral | 12.3 | ν(C=N): ~1605, ν(M-N): ~525, ν(M-O): ~465 |
| [Co(L)₂] | Brown | Octahedral | 11.8 | ν(C=N): ~1603, ν(M-N): ~515, ν(M-O): ~455 |
These findings strongly suggest that this compound would behave similarly, forming a variety of Schiff base ligands capable of coordinating with metal ions to produce complexes with potentially interesting catalytic and biological properties.
Reactions Involving the Methoxy (B1213986) Group
The methoxy group (-OCH3) on the this compound ring is generally less reactive than the amine group. Its primary influence is electronic; as a strong electron-donating group, it activates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. beilstein-journals.org However, the methoxy group itself can undergo certain reactions, most notably ether cleavage.
Aryl methyl ethers can be cleaved to form the corresponding phenols by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydriodic acid (HI). This reaction involves the protonation of the ether oxygen followed by nucleophilic attack by the halide ion on the methyl group (an SN2 reaction), releasing methyl halide and the phenol. This transformation would convert this compound into 3-amino-4-hydroxybiphenyl.
Under specific conditions, such as in reactions with selenium dioxide, the electron-donating nature of the methoxy group, adjacent to the amine, can influence oxidative polymerization pathways. beilstein-journals.org In other contexts, such as certain nucleophilic substitution reactions on complex azo dyes, methoxy groups have been observed to be displaced. ed.ac.uk
Reactions on the Biphenyl (B1667301) Core
The biphenyl core of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the directing effects of the substituents already present on the aniline ring. Both the amino (-NH2) and methoxy (-OCH3) groups are powerful activating, ortho-, para-directing groups. solubilityofthings.com
The amino group directs incoming electrophiles to its ortho (position 6) and para (position 3, which is blocked by the phenyl group) positions.
The methoxy group directs to its ortho (positions 1 and 3) and para (position 4) positions.
The combined effect of these two strongly activating groups makes the ring highly reactive towards electrophiles. The most likely positions for substitution would be position 6 (ortho to the amine) and position 4 (ortho to the methoxy and meta to the amine). The phenyl group at position 5 is a weakly deactivating group and has less influence on the substitution pattern of the first ring. The second phenyl ring is unsubstituted and can also undergo substitution, though it is less activated than the first ring.
Role of this compound in the Synthesis of Pyrido[2,3-d]pyrimidines
A significant application of this compound is its use as a key starting material in the synthesis of substituted pyrido[2,3-d]pyrimidines. sigmaaldrich.comprotheragen.aichemicalbook.comchemdad.com Specifically, it has been used to prepare 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines, a class of compounds investigated for their potential as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in various pathogens. chemsrc.com
The synthesis likely proceeds via a multicomponent reaction (MCR), a process where multiple reactants combine in a single step to form a product that incorporates portions of all the starting materials. The formation of the dihydropyrimidine (B8664642) core is characteristic of the Biginelli reaction, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. rsc.orgorganic-chemistry.org
In the synthesis of pyrido[2,3-d]pyrimidines from this compound, the amine likely participates in a Biginelli-like or related cyclocondensation pathway. The amino group of this compound acts as a nucleophile, reacting with other components to build the heterocyclic pyrimidine (B1678525) ring, which is then fused to a pyridine (B92270) ring to form the final scaffold. rsc.org This highlights the role of this compound as a versatile building block for constructing complex, biologically relevant heterocyclic systems.
Exploration of Novel Reaction Pathways for this compound Functionalization
This compound, also known as 2-methoxy-5-phenylaniline, is a biphenyl derivative whose structural complexity offers multiple sites for chemical modification. sigmaaldrich.comnih.gov The presence of a reactive primary amine, an activating methoxy group, and two distinct phenyl rings allows for a diverse range of functionalization strategies. Researchers have explored several reaction pathways to synthesize novel derivatives with potential applications in various fields, including the development of complex heterocyclic systems and polymers. sigmaaldrich.comgoogle.com
One key area of investigation involves the transformation of the amino group. A significant pathway is the diazotization of this compound, followed by reduction, to yield substituted phenylhydrazines. google.com This process begins with the reaction of the primary amine with a nitrosating agent, such as a mixture of sodium nitrite and hydrochloric acid at low temperatures (0–5 °C), to form a stable diazonium salt. google.com This intermediate can then be reduced using agents like potassium bisulfite or potassium sulfite (B76179) to produce the corresponding hydrazine (B178648) derivative, a valuable synthon in organic chemistry. google.com
Another important functionalization route is N-arylation, where the amino group is linked to another aromatic ring. This has been demonstrated through the reaction of this compound with activated nitroaromatics. For instance, its reaction with 2-fluoro-5-trifluoromethyl-nitrobenzene results in the formation of N-(2-nitro-4-trifluoromethylphenyl)-5-phenyl-o-anisidine. google.com These reactions highlight the nucleophilic character of the amine group, enabling the construction of larger, more complex molecular frameworks.
The inherent reactivity of this compound also makes it a valuable precursor for the synthesis of fused heterocyclic compounds. It has been utilized in the synthesis of substituted pyrido[2,3-d]pyrimidines, which are scaffolds of interest in medicinal chemistry. sigmaaldrich.comprotheragen.ai This type of cyclization reaction takes advantage of the amine's reactivity to build complex, polycyclic systems in a structured manner.
Furthermore, this compound has been identified as a promising monomer for the development of novel polyanilines. sigmaaldrich.comchemicalbook.com The incorporation of the phenyl and methoxy substituents onto the aniline backbone is expected to modify the electronic and physical properties of the resulting polymer, potentially leading to materials with enhanced solubility or new functionalities compared to standard polyaniline. jocpr.com
Detailed findings from specific derivatization reactions are outlined in the tables below.
Table 1: Synthesis of Substituted Phenylhydrazine from this compound via Diazotization
This table outlines a two-step reaction pathway for the functionalization of this compound into a hydrazine derivative. google.com
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Diazotization | 1. 18% Hydrochloric Acid2. Sodium Nitrite (NaNO₂) in water3. Temperature: 0 to -5 °C | Diazonium salt system |
| 2 | Reduction | 1. Potassium sulfite (K₂SO₃) in water, pH 6-7OR2. Potassium bisulfite (KHSO₃) in water, pH 7-9 | Substituted phenylhydrazine |
Table 2: N-Arylation Reactions of this compound
The following table details the synthesis of various N-aryl derivatives from this compound as described in patent literature. google.com
| Reactant 1 | Reactant 2 | Resulting Derivative |
| This compound | 2-Fluoro-5-trifluoromethyl-nitrobenzene | N-(2-nitro-4-trifluoromethylphenyl)-5-phenyl-o-anisidine |
| This compound | 2-Chloro-4-chloro-5-trifluoromethyl-nitrobenzene | N-(2-nitro-4-trifluoromethyl-5-chlorophenyl)-5-phenyl-o-anisidine |
Applications and Advanced Materials Research
5-Phenyl-o-anisidine as a Monomer in Polymer Chemistry
The presence of the phenyl substituent on the o-anisidine (B45086) structure makes this compound a promising monomer for the development of specialized polyanilines. sigmaaldrich.com Polyaniline (PANI) and its derivatives are a class of conducting polymers that have been extensively studied for their unique electrical properties and environmental stability. mdpi.com
The polymerization of this compound leads to the formation of poly(this compound), a derivative of polyaniline (PANI). sigmaaldrich.comrsc.org PANI and its derivatives are known for their interesting and unique properties, including electrical conductivity and good solubility in some organic solvents, which is crucial for their application in technology. mdpi.com The introduction of substituents onto the aniline (B41778) ring, such as the phenyl and methoxy (B1213986) groups in this compound, can significantly improve the physical properties and performance of the resulting polymers. rsc.org
The electrical conductivity of polyaniline derivatives is a key characteristic. For instance, poly(o-anisidine) (POA), a related polymer, has been shown to have a lower electrical conductivity than its parent PANI, a phenomenon attributed to the presence of the methoxy group. researchgate.net However, the conductivity of these polymers can be tuned. Studies on copolymers, such as those of aniline and o-anisidine, have shown that the conductivity can be controlled over a broad range. worldscientific.comtandfonline.com The electrical conductivity of PANI can range from 10⁻¹⁰ to 10 S/cm depending on its oxidation state and degree of protonation. mdpi.com
The synthesis of these polymers can be achieved through chemical or electrochemical oxidative polymerization. mdpi.comworldscientific.com For example, poly(o-anisidine) has been synthesized via chemical oxidative polymerization using potassium iodate (B108269) as an oxidizing agent in a hydrochloric acid medium. researchgate.net
To further enhance the properties of polyaniline derivatives, they are often incorporated into nanocomposites. These materials combine the polymer with inorganic or organic nanofillers, leading to hybrid materials with synergistic properties. mdpi.com
Research has shown that nanocomposites of poly(o-anisidine) (POA) with various nanoparticles, such as graphene oxide and titanium dioxide, can be synthesized. ua.esnih.gov For instance, the in-situ chemical polymerization of o-anisidine in the presence of graphene has led to the development of POA/graphene nanocomposites. nih.gov These nanocomposites have shown potential as electrode materials in applications like supercapacitors and electrochemical sensors. nih.govrsc.org
The electrical conductivity of these nanocomposites is a critical parameter. While the incorporation of some nanoparticles, like BaSO₄, into a POA matrix has been observed to decrease conductivity compared to the pure polymer, the resulting materials still exhibit significant conductivity. mdpi.com In one study, pure POA showed a conductivity of 1080 S/m, while a nanocomposite with 10% BaSO₄ loading had a conductivity of 578 S/m. mdpi.com Conversely, other studies have shown that nanocomposites can retain high conductivities, in the range of 0.08 to 0.34 S/cm⁻¹, even with the inclusion of nanoparticles. researchgate.net
| Material | Conductivity | Reference |
| Pure Poly(o-anisidine) (POA) | 1080 S/m | mdpi.com |
| POA/BaSO₄ Nanocomposite (1% loading) | 992 S/m | mdpi.com |
| POA/BaSO₄ Nanocomposite (3% loading) | 919 S/m | mdpi.com |
| POA/BaSO₄ Nanocomposite (5% loading) | 843 S/m | mdpi.com |
| POA/BaSO₄ Nanocomposite (7% loading) | 784 S/m | mdpi.com |
| POA/BaSO₄ Nanocomposite (10% loading) | 578 S/m | mdpi.com |
| PPA and POA Nanocomposites with TiO₂ | 0.08 to 0.34 S/cm⁻¹ | researchgate.net |
This table presents data on the electrical conductivity of poly(o-anisidine) and its nanocomposites.
Conducting polymers, including derivatives of polyaniline, are widely recognized for their potential in corrosion protection. rsc.orgrsc.org They can act as a barrier, preventing corrosive substances from reaching the metal surface, and can also passivate the metal through a redox mechanism. rsc.orgresearchgate.net
Poly(o-anisidine) (POA) and its composites have been investigated for their anti-corrosive properties on various metals, including steel, aluminum, and copper. rsc.orgresearchgate.netresearchgate.net The introduction of substituent groups on the polyaniline chain, as is the case with POA, can enhance its corrosion resistance due to steric hindrance and electronic effects. rsc.org
Epoxy coatings containing POA-based nanocomposites have demonstrated improved corrosion resistance. For example, a poly(o-anisidine)–SiC/epoxy hybrid coating has shown effective corrosion protection for steel in a 3.5 wt% NaCl solution. rsc.org Similarly, copolymer coatings of aniline and o-anisidine have been shown to provide more effective corrosion protection to mild steel than the individual homopolymers. researchgate.net The performance of these coatings is often evaluated using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. rsc.orgrsc.org
Intermediate in the Synthesis of Pharmaceutical and Agrochemical Compounds
Beyond its use in materials science, this compound is a valuable intermediate in the synthesis of complex organic molecules, particularly for the agricultural and pharmaceutical industries. biomall.in
This compound is a key precursor in the synthesis of the agrochemical bifenazate (B1666992). chemsrc.comguidechem.com Bifenazate is a carbazate (B1233558) acaricide used to control mite pests on various crops. chemsrc.comnih.gov
The synthesis of bifenazate from this compound involves a series of chemical transformations. One synthetic route involves the diazotization of this compound, followed by reduction and subsequent reactions to form the final bifenazate molecule. google.comgoogle.com For example, this compound can be reacted to form a diazonium salt, which is then reduced to a hydrazine (B178648) derivative. google.com This intermediate can then be further processed to yield bifenazate. google.com
While specific pharmaceutical applications of this compound are not as extensively documented as its role in agrochemicals, the broader class of anisidines, particularly o-anisidine, serves as an important intermediate in pharmaceutical synthesis. nih.govchemicalbook.com o-Anisidine is used in the production of various pharmaceuticals, including the expectorant guaiacol. chemicalbook.com Given the structural similarity, this compound holds potential as a building block for the synthesis of new pharmaceutical compounds. It has been used in the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines, which are classes of compounds often explored for their biological activities. sigmaaldrich.comprotheragen.ai The use of substituted anilines and their derivatives is a common strategy in medicinal chemistry to create diverse molecular scaffolds for drug discovery. ontosight.ai
Dye Chemistry and Pigment Production
The structural features of this compound make it an intriguing candidate for the dye and pigment industry. Its lineage from o-anisidine, a well-established dye intermediate, suggests a strong potential for creating novel colorants.
O-anisidine is a crucial intermediate in the manufacturing of a wide array of azo dyes and pigments. nih.govebi.ac.uk It is used to produce vibrant yellow and red pigments, such as Pigment Yellow 74, Pigment Yellow 65, and Pigment Red 9. nandosal.com The general process involves diazotization of the amino group on o-anisidine, which is then coupled with various aromatic compounds to form the characteristic azo linkage (-N=N-), the primary chromophore in these dyes. ontosight.ainih.gov This established utility in the dye industry provides a strong precedent for the applications of its derivatives. iarc.frindustrialchemicals.gov.au
Following this principle, this compound is also a valuable component in dye chemistry. Its ability to undergo diazotization and form stable azo linkages makes it a key intermediate for creating specialized dyes. The addition of the phenyl group to the o-anisidine structure can be used to modify the final dye's properties, such as its color, fastness, and solubility, offering a route to performance-enhanced pigments.
The development of novel chromophores—the parts of a molecule responsible for its color—is a continuous pursuit in materials science. This compound serves as a promising monomer for the synthesis of advanced polymers, specifically polyanilines. sigmaaldrich.comchemicalbook.com Polyanilines and their derivatives are known for their unique electro-active and optical properties, meaning their color can change in response to electrical or chemical stimuli. mdpi.com
By polymerizing this compound, researchers can create polymers with distinct chromophoric systems. The phenyl substituent on the polymer backbone influences the electronic structure, and thus the absorption and emission of light, compared to polymers made from unsubstituted o-anisidine. This allows for the tuning of the material's color and properties, opening up applications in areas like electrochromic devices (smart glass), sensors, and advanced coatings. mdpi.com
Catalysis and Reaction Engineering
The reactivity of the amino and methoxy groups on the aromatic ring system of this compound suggests its potential utility in catalysis, either as a reaction mediator or as a structural base for designing new catalysts.
The parent compound, o-anisidine, has a well-documented role in analytical chemistry, where it participates in catalytic reactions for the quantitative determination of metal ions. For example, a sensitive spectrophotometric method for determining trace amounts of Iron(II) is based on its catalytic effect on the oxidation of o-anisidine by potassium bromate (B103136) in an acidic medium. jocpr.com The reaction rate, which is proportional to the Iron(II) concentration, can be monitored by the change in absorbance. globalresearchonline.netchemijournal.comresearchgate.net Similar kinetic methods using o-anisidine as a substrate have been developed for the determination of Manganese(II). ajrconline.org
By analogy, this compound, possessing the same reactive amino group ortho to a methoxy group, is a candidate for investigation in similar catalytic systems. The core reactive site is preserved, suggesting that it could also be oxidized in the presence of a catalyst and an oxidizing agent. The phenyl substituent would likely modulate the electronic properties and steric environment of the reactive site, potentially influencing the reaction kinetics and selectivity. This opens an avenue for developing new analytical methods or exploring its catalytic activity in other redox reactions.
| Analyte | Reagent System | Analytical Method | Reference |
| Iron(II) | o-Anisidine / Potassium Bromate | Kinetic-Spectrophotometry | jocpr.com |
| Manganese(II) | o-Anisidine / Potassium Bromate | Kinetic-Spectrophotometry | ajrconline.org |
| Iron(II) | o-Anisidine / Potassium Bromate | Titrimetry | globalresearchonline.netchemijournal.com |
Beyond being a substrate in catalytic reactions, there is growing interest in using derivatives of anisidine to create novel catalyst materials. Research into poly(o-anisidine) has shown that it can be incorporated into nanocomposites with enhanced electrical conductivity and potential catalytic applications. mdpi.com
Building on this, this compound is considered a promising monomer for creating new functional polymers that can act as catalysts. sigmaaldrich.com The synthesis of poly(this compound) or its composites could yield materials with tailored catalytic sites. The phenyl groups along the polymer chain could influence the material's morphology, surface area, and interaction with substrates, potentially leading to catalysts with improved activity or selectivity for specific chemical transformations. These materials could find use as catalysts, adsorbents for toxic compounds, or as components in specialized electronic and optical devices. mdpi.com
Potential in Other Advanced Materials and Technologies
This compound, also known as 2-methoxy-5-phenylaniline, is emerging as a significant monomer in the field of materials science, particularly for the synthesis of advanced functional polymers. sigmaaldrich.comchemicalbook.com Its unique structure, which combines a phenyl group with a methoxy-substituted aniline, offers a platform for developing new materials with tailored electronic, thermal, and solubility properties. The primary area of its potential lies in the creation of novel polyanilines and their derivatives, which are a class of conducting polymers with diverse technological applications. sigmaaldrich.commdpi.com
The research into polymers derived from substituted anilines, such as poly(o-anisidine) (PoA), provides a strong indication of the potential applications for polymers synthesized from this compound. PoA, which shares the methoxy-substituted aniline core, is noted for its good solubility in various organic solvents and its ease of synthesis compared to the parent polyaniline. mdpi.comrsc.orgjocpr.com These characteristics are crucial for processability, enabling its use in applications like high-performance anti-corrosive coatings and electrochromic devices. rsc.orgjocpr.com The introduction of a phenyl substituent in the this compound monomer is anticipated to further modify these properties, potentially enhancing thermal stability and influencing the electronic characteristics of the resulting polymer.
Research has demonstrated that copolymerization is an effective strategy to fine-tune the properties of polyaniline derivatives. For instance, copolymers of o-anisidine and o-phenyldiammine have been synthesized to create conducting nanorods for use as fillers in epoxy-polyamide nanocomposite coatings. rsc.org These coatings exhibit superior corrosion protection performance compared to those using the homopolymer, demonstrating how monomer modification can lead to enhanced material capabilities. rsc.org Similarly, copolymers of aniline and o-anisidine have been investigated, showing that while conductivity may decrease with higher o-anisidine content, solubility characteristics are improved. jocpr.com This suggests that this compound could be a valuable comonomer for producing soluble and processable conducting polymers.
Furthermore, the integration of poly(o-anisidine) into nanocomposites represents another promising avenue for advanced materials. Nanocomposites of multiwalled carbon nanotubes (MWNTs) embedded in a poly(o-anisidine) matrix have been synthesized and fabricated into thin films with distinct electrochemical properties. acs.org In other studies, poly(o-anisidine)/BaSO4 nanocomposites were prepared and showed potential for applications requiring controllable conductivity and antibacterial properties. mdpi.com Given that this compound is a promising monomer for polyaniline studies, it stands to reason that it could be polymerized to form the matrix for novel nanocomposites, with the phenyl group potentially offering improved interfacial interactions with fillers or enhanced thermal resistance.
The development of high-performance polymers like polyimides, known for their exceptional thermal stability, also presents a potential application area. researchgate.netbeilstein-journals.org Research on synthesizing polyimides and polyamides from various anisidine derivatives suggests that amine-functionalized biphenyl (B1667301) compounds like this compound could serve as precursors for new, soluble, high-performance polyimides with specific functionalities. researchgate.net
Interactive Data Table: Properties of o-Anisidine-Based Polymers
The following table summarizes key properties of polymers derived from o-anisidine, a structurally related precursor to this compound. These findings highlight the potential for developing advanced materials with tailored conductivities.
| Polymer System | Monomers | Key Finding | Electrical Conductivity (S cm⁻¹) | Reference |
| Poly(o-anisidine) Homopolymer | o-Anisidine | Serves as a baseline for conductivity in substituted polyanilines. | 5.02 × 10⁻³ | rsc.org |
| Poly(o-anisidine-co-o-phenyldiammine) Copolymer | o-Anisidine, o-Phenyldiammine | Copolymerization significantly increases electrical conductivity compared to the o-anisidine homopolymer. | 4.2 × 10⁻² | rsc.org |
| Poly(aniline-co-o-anisidine) Intercalated Composite | Aniline, o-Anisidine | Intercalation into graphite (B72142) oxide layers results in a composite with high electrical conductivity. | 1.9 × 10² (Incorrectly cited as 1.9x102, likely meant 1.9x10^-2) | researchgate.net |
| Poly(o-anisidine) Plasma Polymerized Layer | o-Anisidine | Conductivity is influenced by temperature, increasing at higher temperature ranges. | ~10⁻⁵ (Varies with temperature) | mdpi.com |
Theoretical and Computational Studies of 5 Phenyl O Anisidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. While specific DFT data for 5-phenyl-o-anisidine is not widely published, studies on similar molecules like substituted anilines provide a strong basis for predicting its behavior.
The electronic structure of this compound is characterized by the interplay between the two phenyl rings and the effects of the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions.
In analogous aromatic amines, the HOMO is typically localized on the aniline (B41778) ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO is generally distributed over the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For substituted anilines, the HOMO-LUMO gap is influenced by the nature and position of the substituents.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Influence of Functional Groups |
|---|---|---|
| HOMO Energy | Relatively high | Elevated by the electron-donating -NH2 and -OCH3 groups. |
| LUMO Energy | Relatively low | Lowered by the extended π-conjugation of the biphenyl (B1667301) system. |
| HOMO-LUMO Gap | Moderate | The competing effects of electron-donating groups and extended conjugation result in a moderate energy gap, suggesting a balance of stability and reactivity. |
| Electron Density | High on the aniline ring | Particularly high around the nitrogen and oxygen atoms and at the ortho and para positions relative to these groups. |
This table is generated based on theoretical principles and data from analogous compounds in the absence of direct computational studies on this compound.
The molecular orbital surfaces would likely show the HOMO with significant contributions from the p-orbitals of the nitrogen and the carbon atoms of the aniline ring, while the LUMO would be a π* orbital distributed across both phenyl rings.
DFT calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool in structural elucidation nih.govnih.govrsc.orgmdpi.comresearchgate.netasrjetsjournal.org. For this compound, the chemical shifts would be influenced by the electron-donating effects of the amino and methoxy groups, which would shield the protons and carbons on the substituted ring, leading to lower chemical shifts (upfield) for nearby nuclei compared to unsubstituted biphenyl. The protons on the unsubstituted phenyl ring would exhibit chemical shifts more typical of benzene (B151609).
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra mdpi.comnih.govnih.govresearchgate.net. The UV-Vis spectrum of this compound is expected to show characteristic π-π* transitions. The extended conjugation of the biphenyl system, combined with the auxochromic -NH2 and -OCH3 groups, would likely result in absorption maxima at longer wavelengths (a bathochromic shift) compared to benzene or aniline alone.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Features |
|---|---|
| ¹H NMR | Complex aromatic region with distinct signals for the substituted and unsubstituted phenyl rings. Protons ortho and para to -NH2 and -OCH3 will be shifted upfield. |
| ¹³C NMR | Aromatic carbons attached to -NH2 and -OCH3 will show significant upfield shifts. The ipso-carbons of the biphenyl linkage will also have characteristic shifts. |
| UV-Vis | Strong absorption bands in the UV region, likely with maxima shifted to longer wavelengths due to extended conjugation and electron-donating substituents. |
This table is generated based on established principles of NMR and UV-Vis spectroscopy and DFT predictions for similar molecular structures.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
The key conformational feature of this compound is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, biphenyl and its derivatives are typically non-planar in the gas phase or in solution. The equilibrium dihedral angle is a balance between steric repulsion and the electronic stabilization of a planar conformation that maximizes π-conjugation. For this compound, the presence of substituents on one ring could influence this rotational barrier and the preferred dihedral angle. MD simulations can map the potential energy surface as a function of this dihedral angle to identify the most stable conformations nih.govmdpi.com.
MD simulations are particularly useful for studying how a molecule interacts with its surroundings researchgate.netrsc.orgrsc.org. The solvation of this compound would depend on the solvent's polarity. In polar solvents like water or methanol (B129727), the amino and methoxy groups would form hydrogen bonds, influencing the molecule's orientation and solubility. In nonpolar solvents, van der Waals interactions would dominate. MD simulations can model these interactions explicitly, providing information on the solvation shell structure and the dynamics of solvent molecules around the solute researchgate.netrsc.org. This is crucial for understanding its behavior in different chemical environments.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)
QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively nih.govresearchgate.netutq.edu.iqmedcraveonline.comresearchgate.netnih.gov. These models use molecular descriptors, which are numerical representations of chemical information.
For a class of compounds like substituted anilines or biphenyls, QSAR studies can predict properties such as toxicity or metabolic fate based on descriptors like hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters nih.govresearchgate.netnih.gov. Similarly, QSPR models can predict physical properties like boiling point, melting point, or solubility utq.edu.iq.
While specific QSAR/QSPR studies on this compound are not available, it could be included in a dataset of related compounds to develop such models. The descriptors for this compound would be calculated based on its structure, and these would contribute to building a predictive model for a particular activity or property of interest for this class of chemicals.
Table 3: Relevant Molecular Descriptors for QSAR/QSPR Studies of this compound
| Descriptor Type | Specific Descriptors | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Relate to chemical reactivity and intermolecular interactions. |
| Steric | Molecular volume, Surface area, Molar refractivity | Describe the size and shape of the molecule, influencing how it fits into a receptor site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for predicting membrane permeability and bioavailability. |
| Topological | Connectivity indices | Encode information about the branching and connectivity of the molecular graph. |
This table outlines the types of descriptors that would be important in developing QSAR/QSPR models for this compound and related compounds.
Future Research Directions and Perspectives
Novel Synthetic Pathways for Cost-Effective and Environmentally Friendly Production
The future of 5-Phenyl-o-anisidine is intrinsically linked to the development of sustainable manufacturing processes. Current research is pivoting away from conventional methods that are often associated with high energy consumption and significant waste generation. The focus is now on "green chemistry" approaches designed to be both economically viable and ecologically sound.
Key research areas include:
Catalytic Hydrogenation: The use of catalytic hydrogenation presents a cleaner alternative to traditional reduction methods. For instance, processes are being developed for related compounds like o-anisidine (B45086) and p-anisidine (B42471) that utilize a Pt/C catalyst in a methanol (B129727) system, which boasts a high conversion rate and minimal waste. google.com This approach significantly reduces the environmental impact by avoiding the large volumes of wastewater typical of older production techniques. google.com
Atom-Economical Methods: Researchers are exploring atom-economical synthesis routes, such as using isopropenyl esters with heterogeneous acid catalysts for amidation reactions. acs.org These methods are inherently more efficient as they maximize the incorporation of starting materials into the final product, thereby generating less chemical waste. acs.org
Green Solvents and Catalysts: The adoption of environmentally benign solvents, like deep eutectic solvents (DESs), is a promising frontier. mdpi.com DESs can be used in conjunction with catalysts like copper to facilitate amine synthesis under milder conditions, such as room temperature. mdpi.com Furthermore, the development of processes that utilize readily available and less hazardous reagents, like using methanol as a green electrophile for methylation, is being investigated to enhance the sustainability profile of synthesizing phenolic and aniline (B41778) compounds. rsc.org
Process Optimization: A patented method for producing substituted phenylhydrazines from starting materials including this compound highlights the potential for processes with higher yields (90-98%), shorter reaction times, and improved safety profiles. google.com This method also simplifies waste treatment, making it more suitable for large-scale, environmentally responsible industrial production. google.com
Future efforts will likely concentrate on refining these catalytic systems, exploring novel solvent systems, and scaling up these green pathways to make the production of this compound and its derivatives more sustainable and cost-effective.
Development of Advanced Materials with Tunable Properties
This compound serves as a valuable monomer for the creation of advanced polymers, particularly substituted polyanilines, which are known for their conductive properties. sigmaaldrich.comchemicalbook.com Research in this area is focused on synthesizing novel materials with properties that can be precisely controlled for specific high-tech applications.
Conducting Polymers and Nanocomposites: Polyaniline and its derivatives are at the forefront of conducting polymer research due to their electrical properties, stability, and ease of synthesis. researchgate.net Poly(o-anisidine) (POA), derived from the corresponding monomer, offers distinct advantages over unsubstituted polyaniline, such as improved solubility in organic solvents, which is crucial for its application in various technologies. mdpi.comresearchgate.net
Future research is set to explore:
Tunable Conductivity: The electrical conductivity of POA-based materials can be fine-tuned by creating nanocomposites. For example, incorporating BaSO₄ nanoparticles into a POA matrix allows for controllable conducting properties, making these materials suitable for designing sensors. mdpi.com
Enhanced Properties: The development of nanocomposites by embedding materials like multi-walled carbon nanotubes (MWNTs) within a POA matrix is an active area of investigation. acs.org Copolymers, such as poly(o-anisidine-co-o-phenyldiammine), have been synthesized as nanorods and used as fillers in epoxy coatings to significantly enhance corrosion protection for metals. researchgate.net
Optoelectronic Applications: Composites of POA copolymers with materials like PCBM are being studied for their charge transfer behaviors, which are critical for applications in organic donor-acceptor systems used in optoelectronics. researchgate.net
Novel Synthesis Techniques: Plasma polymerization is being explored as a method to generate thin layers of polyaniline and poly(o-anisidine). mdpi.com The structural and morphological properties of these layers can be influenced by the specific conditions of the plasma generation, offering another route to tailor material properties. mdpi.com
The ability to tailor the electrical, optical, and mechanical properties of materials derived from this compound opens up possibilities for their use in batteries, electrochromic displays, microelectronics, and advanced protective coatings. researchgate.netmdpi.com
| Material | Filler/Dopant | Key Tunable Property | Potential Application |
| Poly(o-anisidine) (POA) | BaSO₄ Nanoparticles | Electrical Conductivity | Sensors, Biomedical Devices mdpi.com |
| Poly(o-anisidine-co-o-phenyldiammine) | None (copolymer nanorods) | Corrosion Resistance | Anti-corrosive Coatings researchgate.net |
| Poly(o-anisidine-co-o-toluidine) | PCBM | Charge Transfer | Optoelectronics researchgate.net |
| Poly(o-anisidine) | Multi-walled Carbon Nanotubes | Electrical Conductivity | Conducting Polymer Films acs.org |
Exploration of Uncharted Biological Activities and Pharmaceutical Applications
While this compound is primarily known as a chemical intermediate, its structural motifs are found in molecules with significant biological activity. A key application is its use in the synthesis of substituted pyrido[2,3-d]pyrimidines. sigmaaldrich.comchemicalbook.comprotheragen.ai This class of compounds is of great interest in medicinal chemistry, suggesting a promising, yet largely unexplored, avenue for pharmaceutical research.
Future research will likely focus on:
Novel Drug Scaffolds: The pyrimidine (B1678525) core is a well-established pharmacophore present in numerous therapeutic agents. The synthesis of diverse pyrimidine molecules derived from precursors related to this compound could yield novel drug candidates. For example, researchers have successfully designed and synthesized pyrimidine derivatives that act as potent inhibitors of extracellular signal-regulated kinases (ERK), a key target in cancer therapy. mdpi.com
Antimicrobial Agents: Derivatives of related anisidines and other aromatic amines have been incorporated into various heterocyclic systems to produce compounds with significant antimicrobial properties. Substituted oxadiazoles (B1248032) and indanone derivatives have shown activity against a range of bacteria and fungi. turkjps.orgrjptonline.org This suggests that new derivatives of this compound could be developed as novel antibiotics or antifungals.
Anti-inflammatory and Antioxidant Activity: Chalcones and azo compounds containing phenyl and anisidine-like moieties have been synthesized and shown to possess anti-inflammatory and antioxidant properties. derpharmachemica.com Exploring similar derivatives of this compound could lead to new treatments for inflammatory conditions.
Broad-Spectrum Biological Screening: A systematic exploration of the biological activities of a library of this compound derivatives is warranted. Given the diverse bioactivities of related compounds, including antitubercular, antiviral, and analgesic effects, there is a high probability of discovering new therapeutic applications. turkjps.orgderpharmachemica.com
The table below summarizes potential therapeutic areas based on the activities of related compounds.
| Compound Class | Potential Biological Activity | Therapeutic Area |
| Pyrido[2,3-d]pyrimidines | Kinase Inhibition (e.g., ERK) | Oncology mdpi.com |
| Azo Chalcones | Antitubercular, Anti-inflammatory | Infectious Disease, Inflammation derpharmachemica.com |
| Oxadiazoles | Antimicrobial, Antifungal | Infectious Disease turkjps.org |
| Indanone Derivatives | Antimicrobial, Antifungal | Infectious Disease rjptonline.org |
Integration with Emerging Technologies and Interdisciplinary Research
The future development of this compound is closely tied to its integration with emerging technologies and its role in interdisciplinary research, bridging chemistry, materials science, and medicine.
Key areas of integration include:
Advanced Materials for Electronics: As a precursor to conducting polymers, this compound is central to the development of materials for next-generation electronics. mdpi.com Research into poly(o-anisidine) nanocomposites for sensors and optoelectronic devices represents a convergence of materials chemistry and electronic engineering. mdpi.comresearchgate.net
Nanotechnology and Drug Delivery: The synthesis of polymer nanocomposites for biomedical applications is a rapidly growing interdisciplinary field. For instance, copolymers related to poly(o-anisidine) have been used to create nanocomposites for the sustained release of drugs, demonstrating the potential for advanced drug delivery systems. researchgate.net
Computational Chemistry and Drug Design: The rational design of new drug candidates is increasingly reliant on computational tools. Molecular docking, for example, can be used to predict how derivatives of this compound might bind to biological targets like protein kinases, guiding the synthesis of more effective therapeutic agents. mdpi.combohrium.com This integration of computational chemistry with synthetic chemistry accelerates the drug discovery process.
Green Technology and Sustainable Chemistry: The push for environmentally friendly chemical production connects the synthesis of this compound with the broader field of sustainable technology. Research into green catalysts, alternative solvents like deep eutectic solvents, and atom-economical reactions is a prime example of interdisciplinary efforts to reduce the environmental footprint of the chemical industry. acs.orgmdpi.comgoogle.com
The versatility of this compound makes it an ideal candidate for research projects that span multiple scientific disciplines, from fundamental synthesis to applied technology.
Challenges and Opportunities in this compound Research
The path forward for this compound research is filled with both challenges to be overcome and significant opportunities to be seized.
Challenges:
Sustainable Large-Scale Synthesis: A primary challenge is the development and implementation of synthetic routes that are not only environmentally friendly but also economically viable for large-scale industrial production. google.comgoogle.com
Material Processing and Stability: While poly(o-anisidine) offers better solubility than polyaniline, processing and long-term stability of its conducting forms can still be a hurdle for certain technological applications. mdpi.comresearchgate.net
Biological Specificity and Toxicity: In the realm of pharmaceuticals, a major challenge is to design derivatives with high specificity for their biological targets while minimizing off-target effects and potential toxicity. A thorough toxicological profile for any new drug candidate is essential.
Control over Material Properties: Achieving precise control over the morphology, conductivity, and other properties of the derived polymers and nanocomposites is critical for their performance in advanced applications like sensors and electronics. mdpi.com
Opportunities:
Novel Materials: There is a vast opportunity to create a new generation of "smart" materials with tailored electronic, optical, and chemical properties for a wide range of applications, including flexible electronics, energy storage, and anti-corrosion technologies. researchgate.netresearchgate.net
New Therapeutic Agents: The largely untapped potential of this compound as a scaffold for medicinal chemistry presents a significant opportunity to discover novel drug candidates for treating a variety of diseases, including cancer and infectious diseases. mdpi.comturkjps.org
Interdisciplinary Innovation: The compound's versatility provides a fertile ground for collaborative research across different scientific fields, which can spur innovation and lead to breakthroughs that would not be possible within a single discipline.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5-Phenyl-o-anisidine with high purity, and how can potential impurities be identified?
- Methodological Answer : Synthesis should follow protocols optimized for aromatic amine derivatives. Key steps include:
- Reaction Optimization : Adjusting temperature, solvent polarity (e.g., ethanol or DMF), and catalyst ratios to maximize yield .
- Purification : Column chromatography or recrystallization to isolate the compound, followed by spectroscopic characterization (NMR, IR) to confirm structure and purity .
- Impurity Profiling : Use HPLC-MS to detect byproducts such as unreacted aniline or isomerization products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on aromatic proton signals (δ 6.8–7.5 ppm) and methoxy group integration (δ ~3.8 ppm) to confirm substitution patterns .
- IR : Look for N-H stretching (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (m/z ~213) and fragmentation patterns to validate molecular weight .
Q. What are the primary applications of this compound in organic synthesis, and how does its electronic structure influence reactivity?
- Methodological Answer :
- Intermediate in Heterocycle Synthesis : Used to prepare benzimidazoles or quinoline derivatives via cyclization reactions. The electron-donating methoxy group enhances electrophilic substitution at the ortho position .
- Catalysis : Acts as a ligand in transition-metal complexes due to lone pairs on nitrogen and oxygen .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reaction mechanisms of this compound in cross-coupling reactions?
- Methodological Answer :
- Variable Control : Systematically vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures to isolate kinetic vs. thermodynamic pathways .
- Isotopic Labeling : Use deuterated analogs to track hydrogen transfer steps in mechanisms .
- In Situ Monitoring : Employ UV-Vis or Raman spectroscopy to detect transient intermediates .
Q. What statistical approaches are suitable for analyzing contradictory data on the solubility or stability of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
- Sensitivity Testing : Evaluate outliers by re-analyzing datasets under different assumptions (e.g., pH or solvent purity adjustments) .
- Error Propagation Analysis : Quantify uncertainties in measurements (e.g., HPLC peak integration) to identify systematic biases .
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound, and what experimental validations are necessary?
- Methodological Answer :
- DFT Parameters : Optimize geometry using B3LYP/6-31G* basis sets to calculate HOMO-LUMO gaps and electrostatic potentials .
- Experimental Validation : Compare computational predictions with cyclic voltammetry (redox potentials) and UV-Vis spectra (absorption maxima) .
Data Analysis and Interpretation
Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Replication : Conduct dose-ranging studies across cell lines to confirm IC₅₀ values .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
Q. How should researchers structure a literature review to identify gaps in the catalytic applications of this compound?
- Methodological Answer :
- Scoping Framework : Use PICO (Population: catalyst systems; Intervention: ligand structure; Comparison: alternative ligands; Outcome: reaction yield) to categorize studies .
- Thematic Synthesis : Map trends (e.g., preference for Pd over Ni catalysts) and highlight understudied areas (e.g., asymmetric catalysis) .
Tables for Key Methodological Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
